REACTION_SMILES
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[CH2:1]=[CH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[CH3:13][SiH:14]([CH3:15])[N:16]([CH3:17])[C:18](=[O:19])[CH3:20].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH3:9][SiH:10]([Cl:11])[CH3:12].[Pt:21]>>[CH2:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[Si:10]([CH3:9])([Cl:11])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccccc1
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Name
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CC(=O)N(C)[SiH](C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)[SiH](C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[SiH](C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pt]
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Name
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Type
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product
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Smiles
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C[Si](C)(Cl)CCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |